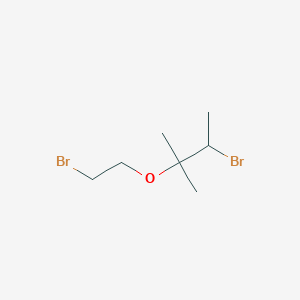
Alumanyloxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alumanyloxysilane is a unique organosilicon compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by the presence of both aluminum and silicon atoms within its molecular structure, which imparts it with distinctive chemical and physical properties. This compound is primarily used in the synthesis of advanced materials, coatings, and as a precursor in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alumanyloxysilane typically involves the reaction of aluminum alkoxides with silane compounds. One common method is the hydrolysis and polycondensation of alkoxysilanes in the presence of aluminum compounds. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrolysis and polycondensation processes. These methods involve the use of catalysts and surfactants to control the reaction kinetics and product properties. The resulting compound is then purified and processed for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Alumanyloxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum and silicon oxides.
Reduction: Reduction reactions can convert this compound into its corresponding hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halides and organometallic reagents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include aluminum oxides, silicon oxides, and various organosilicon compounds .
Aplicaciones Científicas De Investigación
Alumanyloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound is explored for its potential in drug delivery systems and biomedical imaging.
Medicine: this compound-based materials are investigated for their biocompatibility and potential use in medical implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability
Mecanismo De Acción
The mechanism by which alumanyloxysilane exerts its effects involves the interaction of its aluminum and silicon atoms with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparación Con Compuestos Similares
Aluminum Oxide (Al2O3): Known for its high thermal stability and hardness.
Silicon Dioxide (SiO2): Widely used in the production of glass and ceramics.
Alkoxysilanes: Commonly used in the synthesis of organosilicon compounds.
Uniqueness: Alumanyloxysilane stands out due to its dual presence of aluminum and silicon atoms, which imparts it with unique chemical properties. This combination allows for enhanced reactivity and versatility in various applications compared to its individual components .
Propiedades
Número CAS |
37361-47-0 |
|---|---|
Fórmula molecular |
AlH5OSi |
Peso molecular |
76.106 g/mol |
Nombre IUPAC |
alumanyloxysilane |
InChI |
InChI=1S/Al.H3OSi.2H/c;1-2;;/h;2H3;;/q+1;-1;; |
Clave InChI |
HUIQQTPIMCOSJX-UHFFFAOYSA-N |
SMILES canónico |
O([AlH2])[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
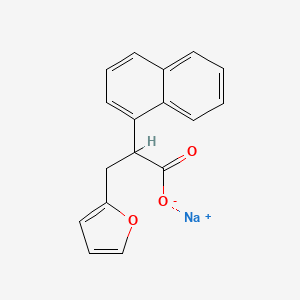
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
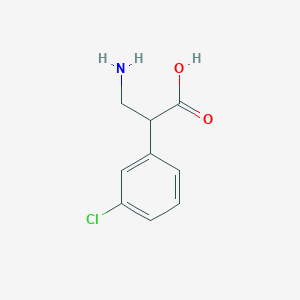
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
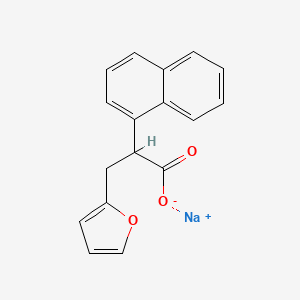
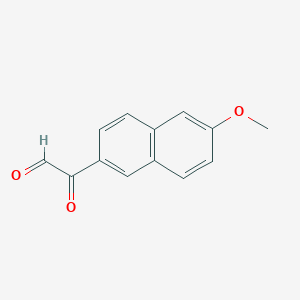
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)


